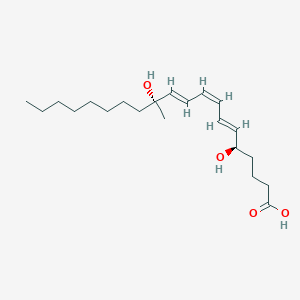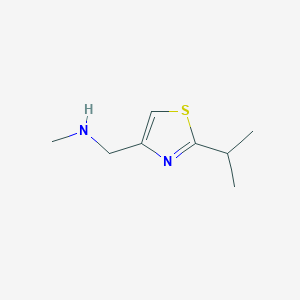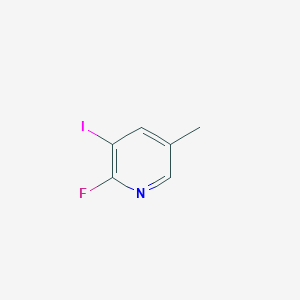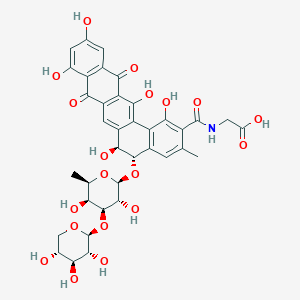
11-OH Pradimicin T1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-OH Pradimicin T1 is a natural product that has been discovered in recent years, and it has shown promising results in scientific research. This compound is a member of the pradimicin family, which is known for its antifungal and antibacterial properties. The 11-OH Pradimicin T1 has a unique structure that makes it a potent inhibitor of a specific enzyme that is involved in the biosynthesis of cell wall components in bacteria. This property makes it a potential candidate for the development of new antibiotics.
作用机制
The 11-OH Pradimicin T1 works by inhibiting the enzyme UDP-N-acetylglucosamine-2-epimerase, which is involved in the biosynthesis of cell wall components in bacteria. This inhibition leads to the disruption of the bacterial cell wall, which ultimately results in bacterial death.
生化和生理效应
The 11-OH Pradimicin T1 has several biochemical and physiological effects. The compound has been shown to inhibit the growth of several bacterial strains, including drug-resistant strains. Additionally, the compound has also been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The 11-OH Pradimicin T1 has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize, and it is readily available. Additionally, the compound has been shown to be effective against several bacterial strains, including drug-resistant strains. However, one of the limitations is that the compound is relatively unstable and can degrade over time.
未来方向
There are several future directions for the research of 11-OH Pradimicin T1. One of the directions is to study the compound's potential use in the treatment of other diseases, such as tuberculosis. Additionally, further research is needed to understand the compound's mechanism of action fully. Finally, the development of new derivatives of the compound could lead to the discovery of more potent antibiotics.
Conclusion:
In conclusion, 11-OH Pradimicin T1 is a natural product that has shown promising results in scientific research. The compound has several potential applications, including the development of new antibiotics and cancer treatment. Although there are limitations to its use in lab experiments, further research is needed to fully understand the compound's potential.
合成方法
The synthesis of 11-OH Pradimicin T1 is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of the microorganism that produces it. The next step is the purification of the compound using chromatographic techniques. Finally, the structure of the compound is confirmed using spectroscopic methods.
科学研究应用
The 11-OH Pradimicin T1 has been the subject of several scientific studies, and it has shown promising results in various applications. One of the most significant applications of this compound is in the development of new antibiotics. The compound has been shown to be effective against several bacterial strains, including drug-resistant strains. Additionally, the compound has also been studied for its potential use in cancer treatment.
属性
CAS 编号 |
150693-43-9 |
|---|---|
产品名称 |
11-OH Pradimicin T1 |
分子式 |
C37H37NO19 |
分子量 |
799.7 g/mol |
IUPAC 名称 |
2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C37H37NO19/c1-9-3-15-22(29(49)19(9)35(53)38-7-18(42)43)21-13(6-14-23(30(21)50)26(46)12-4-11(39)5-16(40)20(12)25(14)45)27(47)33(15)56-37-32(52)34(24(44)10(2)55-37)57-36-31(51)28(48)17(41)8-54-36/h3-6,10,17,24,27-28,31-34,36-37,39-41,44,47-52H,7-8H2,1-2H3,(H,38,53)(H,42,43)/t10-,17-,24+,27+,28+,31-,32-,33+,34+,36+,37+/m1/s1 |
InChI 键 |
BFYQOBJTZWZTHU-YJZWZTCPSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O |
其他 CAS 编号 |
150693-43-9 |
同义词 |
11-OH PRADIMICIN T1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




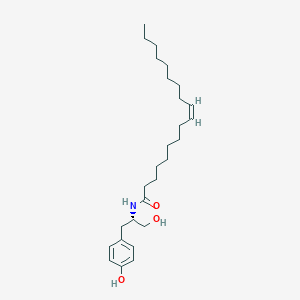
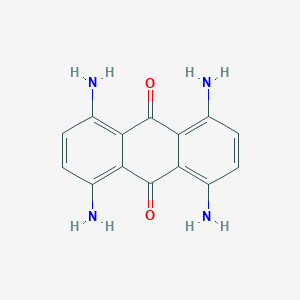
![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
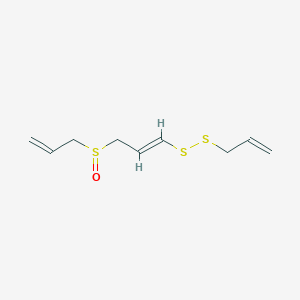
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
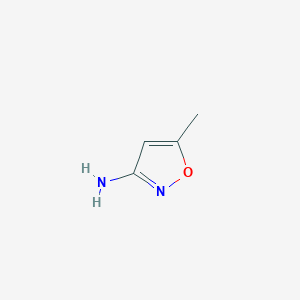
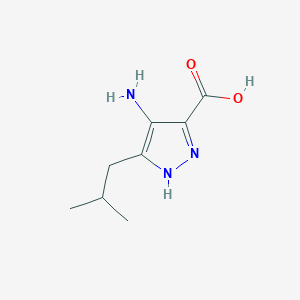
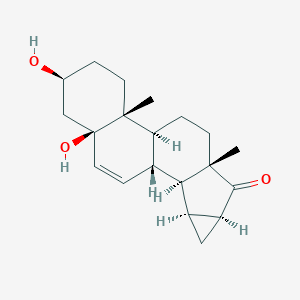
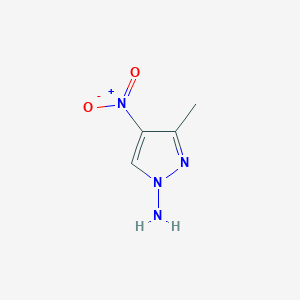
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
